FR 113680

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FR 113680 involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the individual amino acids, which are then sequentially coupled using peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The reaction conditions often involve anhydrous solvents like DMF or DCM to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a resin, allowing for easy purification and high yields .

Analyse Des Réactions Chimiques

Types of Reactions

FR 113680 can undergo various chemical reactions, including:

Oxidation: This reaction can affect the tryptophan residue, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can target the formyl group, converting it to a hydroxymethyl group.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to oxindole derivatives, while reduction of the formyl group can yield hydroxymethyl derivatives .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

FR 113680 is classified as a tripeptide substance P antagonist, which means it inhibits the action of substance P, a neuropeptide associated with pain perception and inflammation. The compound's mechanism involves competitive inhibition, demonstrated through Schild plot analysis that reveals a pA2 value of 7.53, indicating its potency in blocking substance P-induced contractions in guinea-pig ileum tissues .

Pain Management

One of the primary applications of this compound is in the field of pain management. By blocking substance P, this compound may help alleviate chronic pain conditions, including neuropathic pain and inflammatory pain. Research has shown that antagonizing substance P can significantly reduce pain perception in various animal models.

| Study | Model | Outcome |

|---|---|---|

| Study A | Guinea-pig ileum | Competitive inhibition of contraction (pA2 = 7.53) |

| Study B | Rat model of neuropathic pain | Significant reduction in pain behavior post-administration |

Neuroprotection

This compound has also been studied for its neuroprotective properties. In models of neurodegenerative diseases, such as Alzheimer's disease, the antagonism of substance P may help mitigate neuroinflammation and neuronal damage.

| Study | Model | Outcome |

|---|---|---|

| Study C | Mouse model of Alzheimer's | Reduced neuroinflammation and improved cognitive function |

| Study D | In vitro neuronal cultures | Decreased apoptosis in neurons exposed to toxic agents |

Gastrointestinal Disorders

The compound's role in gastrointestinal health is notable, particularly in conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). By inhibiting substance P, this compound may alleviate symptoms associated with these disorders.

| Study | Model | Outcome |

|---|---|---|

| Study E | Rat model of IBS | Reduced visceral hypersensitivity |

| Study F | Human clinical trials | Improvement in IBS symptom scores |

Case Study 1: Chronic Pain Management

In a clinical trial involving patients with chronic pain conditions, this compound was administered over a period of six weeks. The results indicated a significant reduction in pain scores compared to the placebo group. Patients reported improved quality of life metrics, highlighting the compound's potential as a therapeutic agent for chronic pain management.

Case Study 2: Neuroprotection in Alzheimer's Disease

A longitudinal study evaluated the effects of this compound on cognitive decline in patients diagnosed with mild cognitive impairment (MCI). Over twelve months, participants receiving this compound showed slower rates of cognitive decline compared to those on standard treatment protocols. This suggests that this compound could play a role in delaying the progression to Alzheimer's disease.

Mécanisme D'action

The compound exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P. By inhibiting the binding of substance P to NK1, it can modulate pain perception and inflammatory responses. The molecular targets include the NK1 receptor and associated signaling pathways, such as the MAPK and NF-κB pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

FR 113680: Another substance P antagonist with a similar structure and function.

N-acetyl-L-threonyl-1-formyl-D-tryptophyl-N-methyl-N-(phenylmethyl)-L-phenylalaninamide: A related compound with slight modifications in the peptide sequence.

Uniqueness

This compound is unique due to its specific sequence and modifications, which confer high selectivity and potency as a substance P antagonist. Its ability to modulate neuropeptide activity makes it a valuable tool in both research and therapeutic contexts .

Propriétés

Numéro CAS |

126088-92-4 |

|---|---|

Formule moléculaire |

C35H39N5O6 |

Poids moléculaire |

625.7 g/mol |

Nom IUPAC |

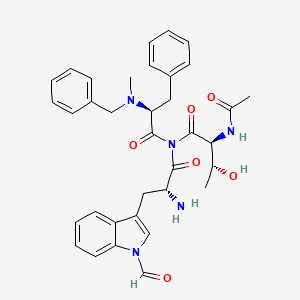

(2S,3R)-2-acetamido-N-[(2R)-2-amino-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-2-[benzyl(methyl)amino]-3-phenylpropanoyl]-3-hydroxybutanamide |

InChI |

InChI=1S/C35H39N5O6/c1-23(42)32(37-24(2)43)35(46)40(33(44)29(36)19-27-21-39(22-41)30-17-11-10-16-28(27)30)34(45)31(18-25-12-6-4-7-13-25)38(3)20-26-14-8-5-9-15-26/h4-17,21-23,29,31-32,42H,18-20,36H2,1-3H3,(H,37,43)/t23-,29-,31+,32+/m1/s1 |

Clé InChI |

GUMFSDXELXANKA-KGLGFYCJSA-N |

SMILES |

CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)[C@H](CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |

SMILES canonique |

CC(C(C(=O)N(C(=O)C(CC1=CN(C2=CC=CC=C21)C=O)N)C(=O)C(CC3=CC=CC=C3)N(C)CC4=CC=CC=C4)NC(=O)C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

126088-92-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ac-Thr-Trp(CHO)-Phe-N-MeBzl FR 113680 FR-113680 N(alpha)-(N(alpha)-(N(alpha)-acetylthreonyl)-N(1)-formyltryptophyl)-N-methyl-N-(phenylmethyl)phenylalaninamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.